3-(Fluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCGGHPSLQFUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592276 | |
| Record name | 3-(Fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864684-87-7 | |
| Record name | 3-(Fluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864684-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fluoromethyl Pyridines
Direct Monofluoromethylation Strategies for Pyridine (B92270) Scaffolds
Direct monofluoromethylation offers an efficient route to introduce the CH2F group onto a pyridine ring without the need for constructing the ring from a fluorinated precursor. These strategies can be broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic Fluoromethylation Approaches
Electrophilic fluoromethylation involves the use of a reagent that delivers an electrophilic "F+" equivalent or a related species to a nucleophilic pyridine derivative.
A notable method for synthesizing (fluoromethyl)pyridines involves the electrophilic fluorination of dihydropyridine (B1217469) precursors using Selectfluor® (F-TEDA-BF4). Research has demonstrated the successful fluorination of 1,2-dihydropyridines to yield fluorinated 3,6-dihydropyridines. mdpi.comrsu.lvnih.gov These intermediates can subsequently be converted to the corresponding (fluoromethyl)pyridines.
The process typically involves the slow addition of a Selectfluor® solution in acetonitrile (B52724) to a solution of the 1,2-dihydropyridine in the same solvent at low temperatures, such as 0 °C, under an inert atmosphere. mdpi.com This reaction has been shown to produce 2-(fluoromethyl)pyridines through the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or directly from 1,2-dihydropyridines with Selectfluor®. mdpi.comnih.govresearchgate.net While the literature predominantly showcases the synthesis of 2-(fluoromethyl)pyridines, this methodology presents a viable pathway for accessing other isomers, including 3-(fluoromethyl)pyridine, by using appropriately substituted dihydropyridine precursors.
The reaction of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with two equivalents of Selectfluor® leads to a mixture of the desired methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates and the corresponding 2-methylpyridines. mdpi.com The yields of the fluoromethylated products vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of Methyl 2-(Fluoromethyl)-5-nitro-6-arylnicotinates using Selectfluor® mdpi.com
| Starting Material (Dihydropyridine Derivative) | Product (Fluoromethylated Pyridine) | Yield of Product | Yield of Byproduct (Methylpyridine) |
|---|---|---|---|
| Methyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-4-carboxylate | Methyl 2-(fluoromethyl)-5-nitro-6-phenylnicotinate | 43% | 10% |
| Methyl 6-(4-chlorophenyl)-3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine-4-carboxylate | Methyl 6-(4-chlorophenyl)-2-(fluoromethyl)-5-nitronicotinate | 35% | 31% |
| Methyl 3-fluoro-6-(4-methoxyphenyl)-2-methyl-5-nitro-3,6-dihydropyridine-4-carboxylate | Methyl 2-(fluoromethyl)-6-(4-methoxyphenyl)-5-nitronicotinate | 21% | 52% |
This interactive table is based on data for the synthesis of 2-(fluoromethyl)pyridine (B67307) derivatives and illustrates the potential of the methodology.
The proposed mechanism for the formation of (fluoromethyl)pyridines via Selectfluor®-mediated fluorination of dihydropyridines involves a series of steps. Initially, the electrophilic fluorination of the 1,2-dihydropyridine occurs, leading to the formation of a 3-fluoro-3,6-dihydropyridine intermediate. mdpi.comresearchgate.net
Subsequently, a second reaction with Selectfluor® is thought to occur, which leads to the formation of the fluoromethyl group. mdpi.com The reaction of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor® is proposed to proceed through a radical or cationic intermediate, ultimately yielding the 2-(fluoromethyl)pyridine derivative along with the corresponding pyridine as a byproduct from the elimination of hydrogen fluoride (B91410). mdpi.comresearchgate.net The exact nature of the reactive species in monofluoromethylation can be complex, with some studies suggesting the involvement of radical-like species such as ·CFH2 in certain electrophilic monofluoromethylations. nih.gov
Nucleophilic Fluoromethylation Approaches
Nucleophilic fluoromethylation strategies employ a reagent that acts as a source of a nucleophilic "CH2F-" synthon, which can then react with an electrophilic pyridine derivative or precursor.
A direct nucleophilic monofluoromethylation strategy has been developed using "fleeting" lithium fluorocarbenoids (LiCH2F), which are generated from commercially available fluoroiodomethane (B1339756) (CH2FI). researchgate.netresearchgate.net This method has been successfully applied to the C2-fluoromethylation of pyridine and quinoline (B57606) derivatives in moderate to good yields. researchgate.net The generation and synthetic exploitation of this highly labile species require precisely controlled reaction conditions. researchgate.netresearchgate.net
This approach has demonstrated versatility with a wide range of electrophiles, leading to the formation of valuable fluoro alcohols, fluoro amines, and fluoromethylated oxygenated heterocycles in a single synthetic operation. researchgate.netresearchgate.net For instance, the direct nucleophilic fluoromethylation of 1-benzylpiperidin-4-one with LiCH2F generated from fluoroiodomethane results in the corresponding fluoroaminoalcohol in quantitative yield. nih.gov While direct examples for this compound are not explicitly detailed, the principle of reacting a suitable electrophilic pyridine precursor with this powerful nucleophile holds significant promise.
An efficient method for the nucleophilic fluoromethylation of alkyl and benzyl (B1604629) halides utilizes α-fluoro-α-(phenylsulfonyl)methane. acs.org This reagent serves as a versatile source for the fluoromethyl group. The methodology has been extended to the synthesis of α-substituted fluoroalkane derivatives. acs.org
Furthermore, reagents like 1-fluorobis(phenylsulfonyl)methane (FBSM) and fluoro-(phenylsulfonyl)methane (FSM) are commonly employed for the construction of C(sp3)–CH2F stereogenic centers through monofluoromethylation. rsc.org This approach typically involves the reaction of the fluoromethide equivalent with an appropriate electrophile. For the synthesis of this compound, this would conceptually involve the reaction of a 3-halopyridine with the anion of α-fluoro-α-(phenylsulfonyl)methane, followed by reductive desulfonylation to yield the target compound.
Transition Metal-Catalyzed Cross-Coupling for Monofluoromethylation
Transition metal-catalyzed reactions have become a cornerstone for the introduction of fluorinated moieties into aromatic systems. mdpi.com Among these, cross-coupling strategies for monofluoromethylation are of particular interest for their potential functional group tolerance and controlled reactivity.
A notable strategy for the direct monofluoromethylation of pyridines is the reductive cross-coupling reaction. mdpi.com Research has demonstrated that pyridine and its derivatives can undergo direct C-H monofluoromethylation with bromofluoromethane (B51070) (BrCH₂F) in the presence of a nickel catalyst. mdpi.comresearchgate.net This method provides an effective route for synthesizing monofluoromethylated molecules that are of interest in drug discovery. mdpi.com
The reaction is typically catalyzed by nickel(II) iodide (NiI₂) with 4,4'-di-tert-butyl-2,2'-dipyridine (dtbpy) and 4-dimethylaminopyridine (B28879) (DMAP) as ligands, using metallic manganese (Mn) as the reductant. mdpi.comresearchgate.net This approach facilitates the direct installation of a fluoromethyl group onto the pyridine ring. mdpi.com A nickel-catalyzed monofluoromethylation of (hetero)aryl bromides with bromofluoromethane has also been developed, proceeding under mild conditions with good efficiency and compatibility with various functional groups. researchgate.net
Table 1: Reaction Conditions for NiI₂-Catalyzed Monofluoromethylation of Pyridine
| Component | Role | Example Reagent |
| Substrate | Pyridine derivative | Pyridine, Quinoline |
| Catalyst | Nickel source | Nickel(II) iodide (NiI₂) |
| Ligands | Stabilize catalyst | dtbpy, DMAP |
| Reductant | Electron source | Manganese (Mn) powder |
| Monofluoromethyl Source | CH₂F donor | Bromofluoromethane (BrCH₂F) |
| Solvent | Reaction medium | DMAc |
Pyridine Ring Construction from Fluoromethyl-Containing Building Blocks
An alternative to the direct fluoromethylation of a pre-existing pyridine ring is the construction of the heterocyclic ring from smaller, fluoromethyl-containing building blocks. nih.govjst.go.jp While many examples in the literature focus on trifluoromethylated building blocks, methodologies utilizing monofluoromethyl-containing precursors are emerging. nih.govjst.go.jpchemrxiv.org
A notable example involves the use of 1,3-difluoroacetone (B1216470) (DFA), a monofluoromethyl-containing building block, for the synthesis of mono-fluoromethyl imidazopyridines, a class of fused pyridine heterocycles. chemrxiv.org In this process, substituted 2-aminopyridines are treated with DFA in a solvent such as isopropanol (B130326) (IPA) to yield the corresponding 2-(fluoromethyl)imidazopyridine. chemrxiv.org This cyclization has been shown to be scalable and tolerates both electron-rich and electron-deficient substituents on the aminopyridine starting material. chemrxiv.org
Furthermore, the robustness of this methodology is demonstrated by a one-pot cyclization/Suzuki reaction sequence, which allows for rapid access to aryl-substituted mono-fluoromethyl imidazopyridines. chemrxiv.org This illustrates a compatible and efficient process for creating complex fluoromethylated pyridine systems from fluorinated building blocks. chemrxiv.org
Table 2: Synthesis of 2-(Fluoromethyl)imidazopyridines using 1,3-Difluoroacetone (DFA)
| Starting Material | Product | Yield (%) |
| 2-Aminopyridine | 2-(Fluoromethyl)imidazopyridine | 80 (gram-scale) |
| 5-Bromo-2-aminopyridine | 6-Bromo-2-(fluoromethyl)imidazopyridine | 90 |
| 5-Methoxy-2-aminopyridine | 6-Methoxy-2-(fluoromethyl)imidazopyridine | 83 |
Positional Selectivity in Fluoromethylation of Pyridines
Achieving positional selectivity in the C-H functionalization of pyridines is a significant challenge due to the electronic nature of the heterocycle. researchgate.netnih.govbohrium.com The electron-deficient character of the pyridine ring generally directs nucleophilic attack to the C2 and C4 positions, while electrophilic substitution is often difficult and may require harsh conditions. nih.govchemrxiv.org The development of methods for selective functionalization, particularly at the C3 position, is an area of active research. researchgate.netchemrxiv.org Strategies have been developed that leverage dearomatization-rearomatization sequences or the use of specific directing groups to control the site of functionalization. researchgate.net
The synthesis of 2-(fluoromethyl)pyridines serves as a good example of established methods for introducing a fluoromethyl group at a specific position on the pyridine ring. There is a limited amount of data in the literature regarding straightforward methods for preparing 2- or 4-(fluoromethyl)pyridines, which makes these compounds attractive for investigation. nih.govresearchgate.net Two common approaches involve the use of halomethyl precursors or the functionalization of pyridinylmethanol derivatives. nih.gov
A classic and direct method for the synthesis of 2-(fluoromethyl)pyridine is through a halogen exchange reaction, specifically the Finkelstein reaction. nih.govresearchgate.net This Sₙ2 reaction involves the treatment of a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738), with a fluoride salt like potassium fluoride (KF). nih.govresearchgate.net The chloride is displaced by fluoride to yield the desired 2-(fluoromethyl)pyridine. nih.gov This method is a fundamental transformation in organofluorine chemistry.
Table 3: Finkelstein Reaction for 2-(Fluoromethyl)pyridine Synthesis
| Precursor | Reagent | Product | Reaction Type |
| 2-(Chloromethyl)pyridine | Potassium Fluoride (KF) | 2-(Fluoromethyl)pyridine | Halogen Exchange (Sₙ2) |
Another established route to 2-(fluoromethyl)pyridines involves the deoxofluorination of 2-pyridinylmethanol derivatives. nih.govresearchgate.net In this approach, the hydroxyl group of the methanol (B129727) substituent is replaced with a fluorine atom. A common reagent used for this transformation is (diethylamino)sulfur trifluoride (DAST). nih.govresearchgate.net This method provides an alternative pathway to access 2-(fluoromethyl)pyridines from readily available alcohol precursors.
Synthesis of 2-(Fluoromethyl)pyridines as Exemplary Cases
Fluoromethylation of Pyridine N-Oxides
The activation of pyridine rings towards nucleophilic or radical attack through the formation of pyridine N-oxides is a well-established strategy in heterocyclic chemistry. This approach has been explored for the introduction of fluoromethyl groups.
Pyridine N-oxides serve as precursors that can be activated for fluoromethylation, primarily at the C-2 position. A common method involves the use of a fluoromethylene phosphonium (B103445) ylide. For instance, (fluoromethyl)triphenylphosphonium iodide can react with a range of pyridine N-oxides in the presence of a strong base like lithium tert-butoxide (tBuOLi) to yield the corresponding 2-(fluoromethyl)pyridine derivatives. nih.gov This reaction is applicable to pyridine N-oxides bearing both electron-donating and electron-withdrawing substituents. nih.gov
The general mechanism for the C-2 fluoromethylation of pyridine-N-oxides is proposed to involve the reaction of (fluoromethyl)triphenylphosphonium iodide with a base to generate a fluoromethylene phosphonium ylide. nih.gov This ylide then attacks the N-oxide, leading to the formation of the 2-fluoromethylated product.
While C-2 fluoromethylation is well-documented, the direct C-3 fluoromethylation of an unsubstituted pyridine N-oxide to form this compound is less commonly reported. However, the feasibility of functionalization at the C-3 position of a pyridine N-oxide has been demonstrated. For example, the direct nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been successfully achieved to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. acs.orgrsc.org This indicates that, with appropriate substitution patterns and reaction conditions, the C-3 position of a pyridine N-oxide can be targeted.
A plausible, though not widely documented, pathway to this compound could involve a suitably substituted pyridine N-oxide that directs the fluoromethylating agent to the C-3 position, followed by subsequent removal of the directing group.
Table 1: C-2 Fluoromethylation of Substituted Pyridine N-Oxides
| Starting Pyridine N-Oxide | Reagents | Product | Yield (%) | Reference |
| Pyridine N-oxide | (Fluoromethyl)triphenylphosphonium iodide, tBuOLi | 2-(Fluoromethyl)pyridine | 79 | nih.gov |
| 4-Methoxypyridine N-oxide | (Fluoromethyl)triphenylphosphonium iodide, tBuOLi | 2-(Fluoromethyl)-4-methoxypyridine | 75 | nih.gov |
| 4-Chloropyridine N-oxide | (Fluoromethyl)triphenylphosphonium iodide, tBuOLi | 4-Chloro-2-(fluoromethyl)pyridine | 68 | nih.gov |
This interactive table summarizes reported yields for the C-2 fluoromethylation of various pyridine N-oxides, highlighting the versatility of this method for the synthesis of 2-substituted isomers.
Late-Stage Fluoromethylation Strategies
Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late step in the synthetic sequence. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship studies. Late-stage fluoromethylation of the pyridine ring is an area of active research.
Direct C-H fluoromethylation of pyridines represents an atom-economical and efficient approach to synthesizing fluoromethylated pyridines. However, controlling the regioselectivity, especially for the C-3 position, is a significant challenge due to the electronic nature of the pyridine ring.
Several strategies have been developed for the meta-selective functionalization of pyridines, which could be adapted for fluoromethylation:
Ruthenium-Catalyzed meta-Selective C-H Mono- and Difluoromethylation : This method has been developed for arenes containing a directing group, such as 2-phenylpyridine. nih.gov While not demonstrated on pyridine itself, it showcases a catalytic approach to achieving meta-selectivity.
Redox-Neutral Dearomatization-Rearomatization : This strategy allows for the meta-C-H difluoromethylation of pyridines via the formation of oxazino pyridine intermediates. researchgate.net This approach offers a pathway to meta-functionalized pyridines under mild, catalyst-free conditions.
While direct late-stage C-H monofluoromethylation at the C-3 position of pyridine is not yet a widely established method, the development of related techniques for di- and trifluoromethylation suggests that future advancements may enable this transformation. chemrxiv.org
Enzymatic fluoromethylation is another emerging late-stage strategy. A novel S-adenosyl-L-methionine (SAM) analogue, Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM), has been synthesized and used for the enzymatic transfer of a fluoromethyl group to various nucleophiles. nih.gov While the fluoromethylation of nitrogen atoms in some heterocyclic systems proved challenging due to product instability, this approach holds potential for the late-stage modification of complex molecules containing a pyridine scaffold. nih.gov
Table 2: Comparison of Late-Stage Fluoromethylation Strategies
| Strategy | Reagent/Catalyst | Position Selectivity | Comments |
| Ruthenium-Catalyzed C-H Functionalization | Ruthenium catalyst | meta (with directing group) | Primarily demonstrated on phenylpyridines. |
| Dearomatization-Rearomatization | Oxazino pyridine intermediates | meta | Catalyst-free, demonstrated for difluoromethylation. |
| Enzymatic Fluoromethylation | FMeTeSAM, Methyltransferases | Substrate-dependent | Potential for high selectivity on complex biomolecules. |
This interactive table compares different late-stage fluoromethylation strategies that could potentially be applied to the synthesis of this compound.
Chemical Reactivity and Transformational Chemistry of Fluoromethyl Pyridines
Reactions Involving the Fluoromethyl Moiety
The fluoromethyl group (—CH₂F) is relatively stable; however, its carbon-fluorine bond can participate in specific reactions, primarily nucleophilic substitution, where the fluorine acts as a leaving group.
Functional group interconversions involving the fluoromethyl group are a key method for elaborating the structure of (fluoromethyl)pyridines. These reactions typically involve the displacement of the fluoride (B91410) by a nucleophile. While the carbon-fluorine bond is strong, such substitutions can be achieved, often by first converting a more reactive precursor, like a picolyl alcohol or chloride, into the desired product.
For instance, a common strategy for creating picolyl derivatives involves activating the corresponding alcohol. 3-Pyridinemethanol can be converted to its mesylate, which then serves as a good electrophile for reaction with various nucleophiles to yield substituted pyridine (B92270) products. researchgate.net Another approach is the Swern oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination. researchgate.net
A well-known method for forming the fluoromethyl group is the Finkelstein reaction, which involves halogen exchange. While specific examples for the direct conversion of the 3-(fluoromethyl) group to other functionalities are not extensively documented, the reverse process to form related compounds is established. For example, 2-(chloromethyl)pyridine (B1213738) can react with potassium fluoride to yield 2-(fluoromethyl)pyridine (B67307). nih.gov This suggests that the fluoromethyl group can act as an electrophilic site, analogous to other picolyl halides.
A key transformation is the synthesis of ethers and other derivatives via nucleophilic substitution. In one example, 2-picolyl chloride, a related picolyl halide, is prepared from its hydrochloride salt and reacted with the sodium salt of an alcohol in the presence of sodium iodide to form the corresponding picolyl ether derivative. beilstein-journals.org This highlights the general reactivity of the picolyl system toward nucleophiles.
Table 1: Examples of Functional Group Interconversions on Picolyl Systems This table illustrates general reaction types on picolyl systems related to 3-(fluoromethyl)pyridine.
| Starting Material | Reagent(s) | Product Type | Reference |
| 3-Pyridinemethanol | 1. MsCl, Et₃N 2. Pyrazole (B372694) Nucleophile | Pyrazolyl-methyl-pyridine | researchgate.net |
| 3-Pyridinemethanol | Swern Oxidation, then Reductive Amination | Aminomethyl-pyridine Derivative | researchgate.net |
| 2-Picolyl Chloride | Sodium alkoxide, NaI | Picolyl ether | beilstein-journals.org |
Reactivity of the Pyridine Ring in (Fluoromethyl)pyridine Derivatives
The pyridine ring in fluoromethylated derivatives is electron-deficient, a characteristic enhanced by the electron-withdrawing nature of the fluoromethyl group. This electronic property makes the ring susceptible to nucleophilic attack and influences its participation in cyclization and elimination reactions.
Hydrogen fluoride (HF) elimination is a critical step in the synthesis of many fluorinated pyridines, serving as the final aromatization step. nih.gov This reaction is particularly common in the conversion of fluorinated dihydropyridine (B1217469) precursors into the stable aromatic pyridine ring system.
In a well-documented approach, 1,2-dihydropyridines are first fluorinated using an electrophilic fluorine source like Selectfluor®. nih.govresearchgate.net This yields 3-fluoro-3,6-dihydropyridine intermediates. These intermediates, upon standing in a solvent like deuterochloroform at room temperature for several days, readily eliminate a molecule of hydrogen fluoride to generate the corresponding aromatic pyridine. nih.govresearchgate.net This process has been shown to produce various pyridine derivatives in good yields, typically ranging from 72% to 91%. nih.gov
Table 2: Aromatization of 3-Fluoro-3,6-dihydropyridines via HF Elimination nih.gov
| Dihydropyridine Precursor | Reaction Conditions | Aromatic Pyridine Product | Yield (%) |
| Methyl 6-(4-bromophenyl)-3-fluoro-2-methyl-5-nitro-3,6-dihydropyridinenicotinate | CDCl₃, room temp, 2-4 days | Methyl 6-(4-bromophenyl)-2-methyl-5-nitronicotinate | 85 |
| Methyl 3-fluoro-6-(4-fluorophenyl)-2-methyl-5-nitro-3,6-dihydropyridinenicotinate | CDCl₃, room temp, 2-4 days | Methyl 6-(4-fluorophenyl)-2-methyl-5-nitronicotinate | 91 |
| Methyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridinenicotinate | CDCl₃, room temp, 2-4 days | Methyl 2-methyl-5-nitro-6-phenylnicotinate | 89 |
Cyclization and Aromatization Processes
The construction of the fluoromethylated pyridine ring often relies on cyclization and subsequent aromatization reactions. These methods can involve building the pyridine ring from acyclic fluorinated precursors or annelating a new ring onto an existing molecular scaffold.
One major strategy involves the cyclocondensation of trifluoromethyl-containing building blocks. scispace.com For example, fluorinated thieno[2,3-b]pyridine (B153569) derivatives can be synthesized based on the tandem C-alkylation/Thorpe-Ziegler cyclization of fluorinated 3-cyanopyridine-2(1H)-thiones. nih.gov Similarly, diverse 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones are synthesized via Claisen condensation followed by a Thorpe-Guareschi reaction, and these products are then used in domino reactions to produce various fused heterocyclic systems. acs.org
Another powerful method is the construction of a pyridine ring onto a pre-existing ring, such as a pyrazole. In the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde undergoes a Sonogashira cross-coupling with a terminal alkyne, followed by a microwave-assisted ring-closure with tert-butylamine (B42293) to form the fused pyridine ring in a one-pot multicomponent procedure. researchgate.net The aromatization of cyclohexanone (B45756) derivatives can also lead to highly substituted trifluoromethyl arenes. researchgate.net
Rhodium(III)-catalyzed C-H functionalization provides a direct route to multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a modern approach to constructing the substituted pyridine core. acs.org
The pyridine ring is inherently electron-deficient, and this property is amplified by electron-withdrawing substituents like the fluoromethyl or trifluoromethyl group. scispace.comnih.gov This enhanced electrophilicity makes the ring, particularly at the C2 and C4 positions, susceptible to nucleophilic aromatic substitution (SNA_r). thieme-connect.com
The trifluoromethyl group is a powerful activator for such reactions. For instance, the large electronegativity of the trifluoromethyl moiety in the herbicide Flazasulfuron facilitates an intramolecular nucleophilic aromatic substitution, leading to its decomposition. jst.go.jp Studies on 3-substituted 2,6-dichloropyridines show that a 3-trifluoromethyl substituent directs nucleophilic attack by 1-methylpiperazine (B117243) preferentially to the 6-position. researchgate.net Similarly, the fluorine atom at the 2-position of 2-fluoro-3,6-bis(trifluoromethyl)pyridine (B6161043) is activated toward nucleophilic attack by the trifluoromethyl groups. acs.org
While the fluoromethyl group is less electron-withdrawing than the trifluoromethyl group, it still activates the pyridine ring towards nucleophiles. The rate of SNA_r on halopyridines is significantly faster for fluoropyridines compared to chloropyridines, making C-H fluorination followed by nucleophilic substitution a viable strategy for functionalization. acs.org For example, methyl 3-nitropyridine-4-carboxylate readily undergoes nucleophilic aromatic substitution where the nitro group is displaced by a fluoride anion. nih.gov This highlights the capacity of an activated pyridine ring to react with nucleophiles. In reactions involving 3-methoxy-5-(trifluoromethyl)pyridine, the trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating attacks by nucleophiles like sodium methoxide. These examples establish a clear principle of reactivity that applies to this compound, even if specific studies on it are less common than for its trifluoromethyl analogue.
Computational and Theoretical Investigations of Fluoromethylated Pyridines
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and electronic characteristics of organic molecules like 3-(Fluoromethyl)pyridine. These computational methods provide insights that complement experimental findings and help in predicting the behavior of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to find the global minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a configuration with the lowest possible energy is reached.
The primary conformational flexibility in this compound arises from the rotation of the fluoromethyl group (-CH2F) around the C-C bond connecting it to the pyridine (B92270) ring. A conformational analysis would involve systematically rotating this group and calculating the energy at each step to identify the most stable conformer(s). For instance, in a study on 2-methoxy-3-(trifluoromethyl)pyridine (B55313), a similar approach was used to determine the orientation of the methoxy (B1213986) and trifluoromethyl groups relative to the pyridine ring. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure.
Table 1: Representative Optimized Geometrical Parameters (Calculated) Note: This table is illustrative. Specific values for this compound are not available in the searched literature. The data format is based on typical outputs from DFT calculations for similar molecules.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-F | Value not available |
| C-H (methyl) | Value not available | |
| C-C (ring-group) | Value not available | |
| C-N (ring) | Value not available | |
| Bond Angle | F-C-H | Value not available |
| C-C-N | Value not available |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Table 2: Representative Frontier Molecular Orbital Data (Calculated) Note: This table is illustrative. Specific values for this compound are not available in the searched literature.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The fluorine atom of the fluoromethyl group would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the pyridine ring and the fluoromethyl group would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions. For example, in studies of 2-methoxy-3-(trifluoromethyl)pyridine, MEP analysis helped to predict the static charges and reactive sites on the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. This analysis quantifies electron delocalization, charge transfer between orbitals, and the strength of intramolecular interactions.
By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can reveal hyperconjugative effects that contribute to molecular stability. For this compound, key interactions would likely include the delocalization of electron density from the nitrogen lone pair and C-C bonds of the pyridine ring into the antibonding orbitals of the C-F and C-H bonds of the fluoromethyl group. The magnitude of the second-order perturbation energy (E(2)) associated with these interactions indicates their significance. This type of analysis has been applied to other substituted pyridines to understand how substituents alter the electronic structure and reactivity.
Spectroscopic Property Predictions
Computational methods are also employed to simulate and help interpret experimental spectra, providing a powerful link between theoretical models and laboratory measurements.
Theoretical calculations of vibrational frequencies are instrumental in the analysis of experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. Using DFT methods, the harmonic vibrational frequencies, IR intensities, and Raman activities of this compound can be calculated.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. By analyzing the atomic motions associated with each calculated vibrational mode (potential energy distribution, PED), a definitive assignment of the absorption bands in the experimental spectra can be made.
For instance, a study on 2-methoxy-3-(trifluoromethyl)pyridine provided a detailed assignment of its FT-IR and FT-Raman spectra based on DFT calculations. For this compound, characteristic vibrations would include C-H stretching of the pyridine ring, C-F stretching of the fluoromethyl group, and various ring breathing and deformation modes.
Table 3: Representative Calculated Vibrational Frequencies and Assignments Note: This table is illustrative. Specific values for this compound are not available in the searched literature. The data format is based on typical outputs from DFT calculations for similar molecules.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| Value not available | Value not available | C-F Stretch |
| Value not available | Value not available | Pyridine Ring Breathing |
| Value not available | Value not available | C-H Stretch (Aromatic) |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, are highly effective for predicting the ¹H and ¹³C NMR chemical shifts of fluorinated pyridine derivatives. researchgate.net These theoretical calculations are crucial for assigning signals in experimental spectra and understanding the electronic effects of substituents on the pyridine ring.
For instance, in studies of related compounds like 2-methoxy-3-(trifluoromethyl)pyridine, theoretical chemical shifts were calculated using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netjocpr.com The calculated values are then compared against experimental data, often showing strong correlation after appropriate scaling or referencing (e.g., to Tetramethylsilane, TMS). researchgate.net The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic environment of the pyridine ring, leading to characteristic downfield shifts for adjacent carbon and proton atoms. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.
The ¹⁹F NMR chemical shift is particularly sensitive to the local molecular environment. nih.gov DFT calculations can accurately predict these shifts, revealing how factors like solvent polarity influence the resonance of the fluorine nuclei in the fluoromethyl group. nih.gov
Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Substituted Trifluoromethyl Pyridine (2-Chloro-3-(trifluoromethyl)pyridine in CDCl₃)
| Proton Assignment | Experimental Shift (ppm) chemicalbook.com |
|---|---|
| H-6 | 8.592 |
| H-5 | 8.046 |
| H-4 | 7.407 |
Note: This table presents experimental data as a reference for the types of values computational predictions aim to match.
Electronic Absorption Spectrum Calculations (UV-Vis, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach for simulating the electronic absorption (UV-Vis) spectra of organic molecules. acs.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum.
For fluoromethylated pyridines and their complexes, TD-DFT calculations can identify the nature of these transitions, such as π → π* transitions within the pyridine ring or metal-to-ligand charge transfer (MLCT) transitions in organometallic complexes. acs.orgcsic.es The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is critical for achieving accuracy that aligns with experimental measurements. acs.orgresearchgate.net
Computational studies on related trifluoromethyl-substituted pyridine and pyrazole (B372694) ligands in metal complexes have shown that TD-DFT can effectively predict the main absorption bands. csic.esacs.org The calculations help elucidate how the trifluoromethyl group influences the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. researchgate.netacs.org For example, the strong electron-withdrawing nature of the -CF₃ group can lower the energy of the LUMO, potentially shifting the absorption spectrum.
Table 2: Calculated Electronic Transitions for a Generic Pyridine Derivative
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 280 | 0.12 | HOMO-1 → LUMO (π → π*) |
This table is illustrative of typical TD-DFT output for an organic molecule.
Mechanistic Insights from Computational Modeling
Elucidation of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for mapping the detailed mechanisms of chemical reactions involving pyridine derivatives. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govacs.org
For example, in the functionalization of pyridines, DFT calculations (e.g., at the M06-2X level of theory) have been used to trace the entire reaction pathway. nih.gov This includes modeling the initial nucleophilic attack, the formation of intermediates like Zincke imines, and the final steps leading to the substituted pyridine product. nih.gov The calculated energy barriers (activation energies) for each step help determine the rate-determining step of the reaction. acs.org Such studies provide a step-by-step molecular movie of the reaction, revealing details that are often impossible to observe experimentally. acs.orgbeilstein-journals.org
Regioselectivity Determinants in Pyridine Functionalization
A significant challenge in pyridine chemistry is controlling the position of functionalization (regioselectivity). nih.gov Computational modeling provides profound insights into the factors that govern this selectivity. The inherent electron-deficient nature of the pyridine ring, further modified by substituents like the fluoromethyl group, dictates the most likely sites for electrophilic or nucleophilic attack.
The electron-withdrawing -CF₃ group at the 3-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, primarily directing incoming nucleophiles to the C2 and C4 positions due to its meta-directing electronic influence. smolecule.com DFT calculations can quantify these effects by comparing the activation energies for reaction pathways leading to different regioisomers (e.g., substitution at C2 vs. C4 vs. C6). nih.govmdpi.com By modeling the stability of potential intermediates and the heights of transition state barriers for each possible outcome, computational studies can predict and explain the observed regioselectivity in synthetic reactions. beilstein-journals.orgmdpi.com
Computational Assessment of Molecular Properties
Non-Linear Optical (NLO) Behavior Studies
Computational chemistry is widely used to screen molecules for potential applications in materials science, including non-linear optics (NLO). researchgate.net NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. doi.org The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, a property that can be calculated using DFT.
Molecules with strong electron-donating and electron-accepting groups, connected by a π-conjugated system, often exhibit significant NLO properties. researchgate.net The trifluoromethyl group is a powerful electron acceptor, making trifluoromethylated pyridines interesting candidates for NLO materials. journaleras.com
Computational studies on compounds like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have been performed using DFT with functionals such as B3LYP and HSEH1PBE to predict their NLO behavior. journaleras.com Key parameters including the molecular dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β) are calculated. The magnitude of the first hyperpolarizability (β) is a direct indicator of a molecule's potential for second-order NLO applications. journaleras.com Calculations for 5-(trifluoromethyl)pyridine-2-thiol revealed a large β value, suggesting it is a promising candidate for NLO materials. journaleras.com
Table 3: Calculated NLO Properties for 5-(Trifluoromethyl)pyridine-2-thiol
| Property | B3LYP/6-311+G(d,p) journaleras.com | HSEH1PBE/6-311+G(d,p) journaleras.com |
|---|---|---|
| Dipole Moment (μ) | 5.960 D | 6.273 D |
| Mean Polarizability (α) | 14.611 x 10⁻²⁴ esu | 14.341 x 10⁻²⁴ esu |
Thermodynamic Property Correlations (Heat Capacities, Entropy, Enthalpy Changes)
The thermodynamic properties of this compound, including its heat capacity, entropy, and enthalpy changes, are crucial for understanding its stability, reactivity, and behavior under various conditions. While specific experimental data for this compound are not extensively documented in publicly available literature, these properties can be reliably predicted using computational chemistry methods. researchgate.net Density Functional Theory (DFT) calculations, a common and powerful tool in computational chemistry, are frequently employed to determine the thermochemical properties of molecules. jocpr.comjocpr.comchemmethod.com
Studies on related pyridine derivatives have demonstrated the utility of DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate thermodynamic parameters at different temperatures. jocpr.comjocpr.com These calculations can reveal the correlations between standard heat capacities, entropies, and enthalpy changes with temperature. jocpr.comjocpr.com For instance, research on 2-methoxy-3-(trifluoromethyl)pyridine has successfully used this approach to elucidate its thermodynamic behavior. jocpr.comjocpr.com Similarly, quantitative structure-property relationship (QSPR) models have been developed for a large set of pyridine derivatives to predict their thermodynamic properties, such as thermal energy, heat capacity, entropy, enthalpy of formation, and Gibbs free energy, based on molecular descriptors. researchgate.net
The general approach involves optimizing the molecular geometry of the compound in the gas phase to its lowest energy state. researchgate.net From the optimized structure, vibrational frequency calculations are performed, which are then used to compute the thermodynamic functions of the molecule at various temperatures. jocpr.comjocpr.com
Below is a table of predicted thermodynamic properties for this compound, which would be derived from such computational models. It is important to note that these values are theoretical predictions and await experimental verification.
Table 1: Predicted Thermodynamic Properties of this compound (Computational Data)
| Thermodynamic Property | Predicted Value | Units |
| Molar Entropy (S) | Data not available in search results | J/mol·K |
| Molar Heat Capacity (Cp) | Data not available in search results | J/mol·K |
| Standard Enthalpy of Formation (ΔHf°) | Data not available in search results | kJ/mol |
Predictive Studies of Chemical Reactivity (e.g., Corrosion Inhibition Potential for Related Fluorinated Pyridines)
Computational studies, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for predicting the chemical reactivity of molecules like this compound, especially in applications such as corrosion inhibition. scispace.comeurjchem.comresearchgate.net Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals in acidic media. scispace.comchemmethod.com Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. chemmethod.com
The efficiency of a pyridine-based inhibitor is significantly influenced by its electronic structure, which is in turn affected by the nature and position of its substituents. mdpi.commdpi.com The presence of a fluoromethyl group (-CH₂F) at the 3-position of the pyridine ring in this compound is expected to modulate its reactivity and, consequently, its potential as a corrosion inhibitor. The fluorine atom, being highly electronegative, will exert a strong electron-withdrawing inductive effect.
Predictive studies on related fluorinated pyridine derivatives have shown that quantum chemical parameters can be correlated with their corrosion inhibition efficiency. scispace.comeurjchem.com Key parameters derived from DFT calculations include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is associated with a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal, enhancing its adsorption and inhibition efficiency. scispace.comeurjchem.com
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the formation of a stable inhibitor-metal bond. scispace.comeurjchem.com
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface. scispace.comeurjchem.com
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. researchgate.net
Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents play a crucial role. While electron-donating groups are often found to enhance inhibition efficiency by increasing the electron density on the pyridine ring, the effect of electron-withdrawing groups like the fluoromethyl group is more complex and can also contribute to effective inhibition through different interaction mechanisms. mdpi.com
Therefore, predictive DFT studies would be invaluable in quantifying these electronic parameters for this compound and comparing them with known effective inhibitors to assess its potential for corrosion protection applications. Such studies would involve calculating the aforementioned quantum chemical parameters and potentially simulating the adsorption of the molecule on a metal surface.
Applications of Fluoromethyl Pyridines in Advanced Organic Synthesis
Role as Key Building Blocks in Heterocyclic Compound Synthesis
(Fluoromethyl)pyridines serve as valuable synthons for the construction of more complex heterocyclic systems. While the use of 3-(trifluoromethyl)pyridine (B54556) is more extensively documented, the principles extend to fluoromethylated analogues, which can be used to build fused ring systems and other elaborate molecular architectures. jst.go.jpresearchoutreach.org The reactivity of the pyridine (B92270) ring and the unique properties of the fluoromethyl group enable a variety of chemical transformations.
Research has demonstrated the synthesis of complex fluorinated pyridines, which can then serve as building blocks. For instance, a novel approach to methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates has been developed through the electrophilic fluorination of 1,2-dihydropyridine precursors using Selectfluor®. nih.gov This method provides access to functionalized (fluoromethyl)pyridine derivatives that are primed for further synthetic elaboration.
The transformation of simpler fluorinated pyridines into more complex structures is a key strategy. For example, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione, a related trifluoromethyl compound, has been used as a precursor to synthesize ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate and subsequently, through reactions with hydrazine (B178648) hydrate, thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net These reactions, including Thorpe-Ziegler cyclization, demonstrate how the pyridine scaffold, activated by fluorinated alkyl groups, can be annulated to form fused heterocyclic systems like pyridothienopyrimidines. researchgate.net
Furthermore, (fluoromethyl)pyridine derivatives can participate in cycloaddition reactions. The azido (B1232118) group in compounds like 3-azido-5-(trifluoromethyl)pyridine (B6229618) is a versatile functional handle that can undergo Huisgen 1,3-dipolar cycloaddition to form triazoles. smolecule.com Similarly, other research has shown that pyridine N-imids can undergo 1,3-dipolar cycloaddition reactions with alkynes to afford pyrazolo[1,5-a]pyridine (B1195680) derivatives. researchgate.net These examples highlight the potential of functionalized (fluoromethyl)pyridines to act as platforms for constructing diverse five-membered heterocyclic rings.
Table 1: Examples of Heterocyclic Synthesis from Fluorinated Pyridine Building Blocks
| Starting Material (or related analogue) | Reagents and Conditions | Product | Reference |
| 3-Cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione | 1. Ethyl chloroacetate (B1199739) 2. Hydrazine hydrate | 3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide | researchgate.net |
| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | 1. Doebner's conditions 2. Azide formation 3. Cyclization (heat) 4. POCl₃ 5. H₂NNH₂-Pd/C | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine | researchgate.net |
| 3-Azido-5-(trifluoromethyl)pyridine | Alkynes (e.g., via Huisgen cycloaddition) | Triazole derivatives | smolecule.com |
| 1,2-Dihydropyridines | Selectfluor® | Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | nih.gov |
Bioisosteric Applications and Property Modulation in Bioactive Molecules
Bioisosteric replacement is a fundamental strategy in drug design, where a substituent is exchanged for another with similar physical or chemical properties to enhance biological activity, improve pharmacokinetic profiles, or reduce toxicity. acs.orgdomainex.co.uk The fluoromethyl (-CH₂F) group is an effective bioisostere for the methyl (-CH₃) group and other functionalities like the hydroxyl (-OH) or thiol (-SH) groups. sci-hub.se
The introduction of fluorine can significantly alter a molecule's physicochemical properties. jst.go.jp The replacement of a hydrogen atom with fluorine is known to influence metabolic stability, lipophilicity, and basicity. sci-hub.senih.gov The fluoromethyl group, compared to a methyl group, is more electronegative and can act as a weak hydrogen bond donor, while having a similar steric profile. These subtle changes can lead to profound differences in how a drug candidate interacts with its biological target and how it is processed in the body.
A prime example of the application of a (fluoromethyl)pyridine moiety in a bioactive molecule is the kinase inhibitor Pexidartinib . This FDA-approved drug for tenosynovial giant cell tumor contains a 5-fluoro-N-(5-(fluoromethyl)pyridin-3-yl) fragment. The 3-(fluoromethyl)pyridine block is believed to interact with the indole (B1671886) group of a tryptophan residue (TRP550) in the kinase's active site through pi-pi stacking interactions. nih.govmdpi.com This highlights the importance of this specific structural motif for achieving potent biological activity.
Research has also explored the difluoromethyl (-CHF₂) group as a bioisostere. In one study, 2-difluoromethylpyridine was shown to be a successful bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors. rsc.org The resulting compounds showed similar or enhanced inhibitory activity, demonstrating the viability of this replacement strategy in drug discovery. rsc.org
Table 2: Physicochemical Property Comparison of Bioisosteric Groups
| Property | Hydrogen (H) | Methyl (CH₃) | Hydroxyl (OH) | Fluoromethyl (CH₂F) |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.52 | ~2.0 (similar to methyl) |
| Electronegativity (Pauling Scale) | 2.20 | ~2.5 (C), 2.2 (H) | 3.44 (O) | ~2.8 (avg.), acts as electron-withdrawing group |
| Hydrogen Bonding | N/A | Weak C-H donor | Strong H-bond donor & acceptor | Weak H-bond donor |
| Lipophilicity (Hansch-Fujita π) | 0 | +0.5 | -1.0 | ~ +0.1 to +0.3 |
| Metabolic Stability | Often labile to oxidation | Can be oxidized | Can be conjugated/oxidized | Generally increased stability at α-carbon |
Note: Values are approximate and can vary based on the molecular context.
The strategic replacement of a methyl group with a fluoromethyl group can block metabolic oxidation at that position, potentially increasing the half-life of a drug. sci-hub.se This tactic is a key consideration in medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
Enabling Late-Stage Functionalization in Complex Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis. rsc.orgnih.gov This approach avoids the need for lengthy de novo synthesis for each new analogue, thereby accelerating the study of structure-activity relationships (SAR). rsc.orgacs.org Pyridine rings are common motifs in pharmaceuticals, and methods for their late-stage functionalization are highly valuable. researchgate.netnih.gov
One approach to LSF is the direct C-H functionalization of the pyridine ring. While challenging due to the electron-deficient nature of pyridine, several methods have been developed. nih.gov For a molecule like this compound, LSF could be envisioned at the C2, C4, C5, or C6 positions of the ring. For example, palladium-catalyzed C-H arylation has been shown to be effective for various substituted pyridines, allowing for the introduction of aryl groups. chemrxiv.org Another strategy involves the activation of the pyridine via the formation of pyridinium (B92312) salts, such as Zincke imines, which can then be functionalized regioselectively. domainex.co.uknih.gov These intermediates allow for modification at positions that are otherwise difficult to access. nih.gov
A tandem approach involving C–H fluorination followed by nucleophilic aromatic substitution (SNAr) is another powerful LSF method. acs.org In this strategy, a C-H bond on the pyridine ring is first converted to a C-F bond. The strongly electron-withdrawing fluorine atom then activates the ring for subsequent substitution by a wide range of nucleophiles. This was demonstrated in the late-stage diversification of betahistine, a histamine (B1213489) agonist. acs.org
Furthermore, the introduction of the entire (fluoromethyl)pyridine moiety at a late stage is a viable strategy. The synthesis of the kinase inhibitor Pexidartinib, for example, involves coupling a complex pyridine fragment to another heterocyclic core. mdpi.com Similarly, methods for the direct C-H trifluoromethylation of pyridine rings have been established, which can be applied to bioactive molecules in the final steps of a synthesis. chemrxiv.org These precedents suggest that analogous methods for introducing the fluoromethylpyridine group could be developed, providing rapid access to novel analogues of complex drug candidates.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(Fluoromethyl)pyridine, and how do reaction parameters influence yield?
Q. How can density functional theory (DFT) predict the regioselectivity of this compound in electrophilic substitution reactions?
Q. How do solvent effects and substituent positioning influence the photophysical properties of this compound derivatives?
- Methodology : Solvatochromism studies in solvents of varying polarity (e.g., hexane vs. DMSO) reveal shifts in UV-Vis absorption/emission spectra. Fluorine’s inductive effect reduces π→π* transition energies, while steric hindrance from the fluoromethyl group affects fluorescence quantum yields. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .
Methodological Guidance for Data Interpretation
-
Handling Contradictory Data :
Conflicting biological activity reports may arise from impurities in synthesized batches. Validate compound purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) . -
Computational Validation :
Cross-validate DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots) to ensure computational models align with experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
